4-tert-Butylphenyl acetate
CAS No.: 3056-64-2
Cat. No.: VC3710682
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3056-64-2 |
---|---|
Molecular Formula | C12H16O2 |
Molecular Weight | 192.25 g/mol |
IUPAC Name | (4-tert-butylphenyl) acetate |
Standard InChI | InChI=1S/C12H16O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h5-8H,1-4H3 |
Standard InChI Key | FSALNWWFUMHOAU-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(C)(C)C |
Introduction
Chemical Properties and Identification
Basic Information
4-tert-Butylphenyl acetate is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.26 g/mol . It is identified by the CAS registry number 3056-64-2 . The compound is classified as an aromatic ester, specifically derived from the esterification of 4-tert-butylphenol with acetic acid.
Structural Characteristics
The compound consists of a phenyl ring substituted with a tert-butyl group at the para position and an acetate group. This structural arrangement contributes to its distinctive properties, including its pleasant floral odor. The tert-butyl group enhances the compound's hydrophobicity, while the acetate functional group contributes to its reactivity and ester characteristics.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆O₂ |
Molecular Weight | 192.26 g/mol |
Physical State | Liquid at room temperature |
Odor | Pleasant floral |
Boiling Point | 247-249°C |
Vapor Pressure | 0.016 mmHg at 25°C |
Solubility | Limited water solubility; soluble in organic solvents |
The compound is typically stored at room temperature and requires appropriate solvents for solution preparation . For research applications, it is recommended to prepare stock solutions in a suitable solvent and store them appropriately to avoid degradation through repeated freezing and thawing cycles.
Synthesis Methods
Laboratory Preparation
4-tert-Butylphenyl acetate can be synthesized through the esterification of 4-tert-butylphenol with acetic anhydride or acetyl chloride. This reaction typically requires the presence of a catalyst such as sulfuric acid or pyridine. The general reaction proceeds as follows:
4-tert-Butylphenol + Acetic anhydride (or Acetyl chloride) → 4-tert-Butylphenyl acetate + Acetic acid (or HCl)
The reaction conditions typically involve refluxing, and the product is purified through distillation or recrystallization techniques to ensure high purity.
Industrial Production
In industrial settings, the synthesis of 4-tert-Butylphenyl acetate often employs continuous flow processes to enhance efficiency and yield. Advanced catalysts and optimized reaction conditions are utilized to improve the production process. Quality control measures are then implemented to ensure the purity and consistency of the final product.
Chemical Reactions
Types of Reactions
4-tert-Butylphenyl acetate participates in various chemical reactions typical of esters and aromatic compounds. The main types include:
Hydrolysis
In the presence of strong acids or bases, 4-tert-Butylphenyl acetate undergoes hydrolysis, breaking down into 4-tert-butylphenol and acetic acid. This reaction is fundamental to the compound's chemical behavior and can occur under both acidic and basic conditions.
Reduction
The ester group can be reduced to form an alcohol using appropriate reducing agents such as lithium aluminum hydride. This reduction transforms the acetate group to yield 4-tert-butylphenyl alcohol.
Substitution
The phenyl ring of the compound can undergo electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation. These reactions modify the aromatic ring, introducing new functional groups while maintaining the core structure.
Photochemical Reactions
Research using femtosecond pump-probe spectroscopy has revealed that 4-tert-Butylphenyl acetate undergoes a photo-Fries rearrangement when exposed to UV light. This process involves:
-
Rapid homolytic cleavage of the carbonyl-oxygen bond within 2 picoseconds
-
Geminate recombination of the resulting radical pair
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Formation of a substituted cyclohexadienone intermediate over approximately 13 picoseconds
This photochemical behavior has implications for the compound's stability and potential applications in photochemical processes.
Applications
Fragrance Industry
The most significant application of 4-tert-Butylphenyl acetate is in the fragrance industry, where it is valued for its pleasant floral odor and stability. The compound serves as an ingredient in various perfumes, cosmetics, and scented products, contributing to their olfactory profiles.
Scientific Research
In scientific research, 4-tert-Butylphenyl acetate serves multiple functions:
Chemical Synthesis
The compound functions as a starting material or intermediate in the synthesis of more complex organic compounds. Its reactivity and structural features make it valuable for building more elaborate molecular structures.
Biological Studies
4-tert-Butylphenyl acetate has been investigated for potential biological activities, including antimicrobial and antioxidant properties. These studies explore the compound's interactions with biological systems and potential applications in medicine or agriculture.
Polymer Science
The compound shows promise as a monomer in the synthesis of polyarylates. Model studies have demonstrated its successful transesterification with dimethyl terephthalate, catalyzed by dibutyltin oxide, to yield corresponding di-tert-butylphenyl terephthalate. This suggests potential applications in melt polycondensation reactions to produce specialized polymers.
Biological Activity
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 4-tert-Butylphenyl acetate, particularly against Gram-positive bacteria. The compound exhibits significant antibacterial activity against various bacterial strains, as summarized in the following table:
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Strong |
Bacillus subtilis | Strong |
Escherichia coli | Moderate |
The compound demonstrates a bacteriostatic effect, effectively inhibiting bacterial growth. This antimicrobial activity suggests potential applications in natural preservatives or antimicrobial formulations.
Insecticidal Activity
Beyond its antibacterial properties, 4-tert-Butylphenyl acetate has been investigated for insecticidal effects. Research indicates that it acts as a feeding deterrent against certain pests, including aphids and the lesser mealworm (Alphitobius diaperinus). The compound's ability to deter feeding may be attributed to its olfactory properties, which can disrupt normal feeding behavior in these insects.
Antibacterial Efficacy
A study evaluating the effectiveness of various phenolic compounds, including 4-tert-Butylphenyl acetate, against common pathogens revealed its notable inhibitory effect on both Staphylococcus aureus and Escherichia coli. These findings suggest potential applications as a natural preservative in food products.
Insect Deterrence
Research focusing on the application of 4-tert-Butylphenyl acetate in agricultural pest management demonstrated significant reduction in feeding behavior among aphids. The study concluded that incorporating this compound into pest management strategies could potentially reduce pesticide usage while maintaining crop yields.
Structure-Activity Relationships
Comparison with Similar Compounds
Understanding the relationship between 4-tert-Butylphenyl acetate and structurally similar compounds provides insights into the importance of specific functional groups for chemical and biological activity:
4-tert-Butylphenol
As the parent compound lacking the acetate group, 4-tert-butylphenol exhibits different properties and reactivity compared to 4-tert-Butylphenyl acetate. The absence of the ester group significantly alters its chemical behavior and applications.
4-tert-Butylphenyl alcohol
The reduced form of 4-tert-butylphenyl acetate contains an alcohol functional group rather than an ester group. This structural difference results in distinct chemical properties and potential applications.
4-tert-Butylbenzoic acid
This carboxylic acid derivative shares similar structural features with 4-tert-Butylphenyl acetate but differs in its functional group. The carboxylic acid group imparts different reactivity and properties compared to the ester functional group.
Structural Modifications
Derivatives of 4-tert-Butylphenyl acetate that incorporate additional functional groups, such as benzil and isopropyl groups, are being investigated for specific biological activities. For example, compounds incorporating these modifications (like S-5447) are being studied for acaricidal activity, particularly against Tetranychus urticae (two-spotted spider mite). This highlights the potential for exploring structural modifications to target specific biological applications.
Research Implications and Future Directions
Agricultural Applications
The demonstrated insecticidal and feeding deterrent properties of 4-tert-Butylphenyl acetate indicate potential applications in sustainable agriculture. Further research could focus on optimizing formulations for pest management that reduce reliance on conventional pesticides.
Synthetic Chemistry Advances
As a versatile chemical intermediate, 4-tert-Butylphenyl acetate continues to be explored for its utility in developing new synthetic methodologies. Its reactivity profile makes it valuable for investigating novel chemical transformations and developing more efficient synthetic routes to complex molecules.
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